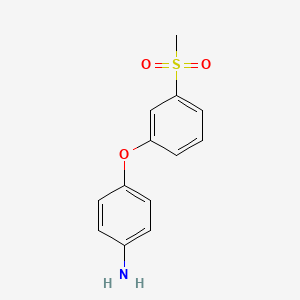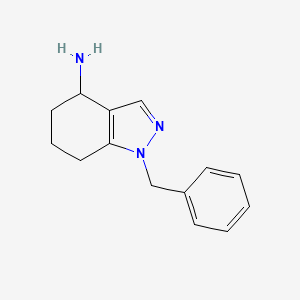![molecular formula C12H15F3N2O B1438973 [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1094436-83-5](/img/structure/B1438973.png)
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine
Übersicht
Beschreibung
4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine, also known as 4-Morpholin-2-trifluoromethyl-phenylmethanamine, is an organic compound belonging to the amine family. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. 4-Morpholin-2-trifluoromethyl-phenylmethanamine is used as a building block for the synthesis of various compounds, and has been studied in scientific research for its potential applications in medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including 4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine, have been the focus of significant research due to their broad spectrum of pharmacological activities. These derivatives have been explored for their potential in treating various conditions, owing to their presence in compounds with diverse pharmacological activities. The review by Asif and Imran (2019) highlights the importance of morpholine derivatives in the development of new pharmacological agents, indicating their critical role in designing drugs with enhanced efficacy and specificity Asif & Imran, 2019.
Biomedical Applications
In the realm of biomedical science, morpholine derivatives have been explored for their therapeutic potentials, such as in the development of novel treatments for CNS disorders and as part of drug delivery systems. The research underscores the versatility of morpholine derivatives in creating compounds that can cross the blood-brain barrier, offer neuroprotection, or serve as building blocks for drugs targeting central nervous system (CNS) diseases. One study, for example, discusses the role of morpholino oligos in gene function inhibition, which could be pivotal for targeted genetic therapies in various diseases, including genetic disorders and cancer Heasman, 2002.
Materials Science and Organic Electronics
Morpholine derivatives are also significant in materials science, particularly in the development of organic electronics. These compounds are part of research efforts aimed at creating better performing organic light-emitting diodes (OLEDs) and other electronic devices. The review by Squeo and Pasini (2020) discusses the structural design and synthesis of BODIPY-based organic semiconductors, including morpholine derivatives, for application in OLED devices, highlighting the material's potential for 'metal-free' infrared emitters Squeo & Pasini, 2020.
Eigenschaften
IUPAC Name |
[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(2-1-9(11)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWJRZUKFFPOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



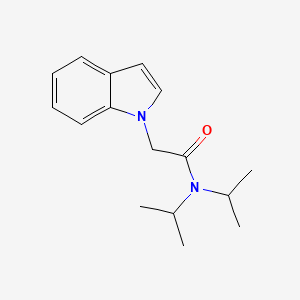
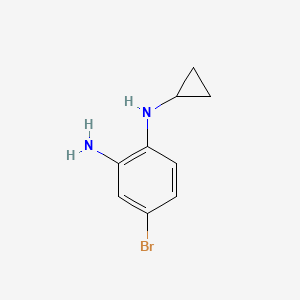


![N-[(2-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438896.png)
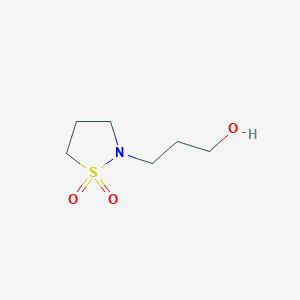
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)

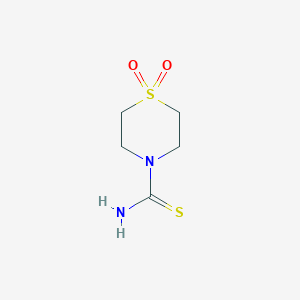

![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
